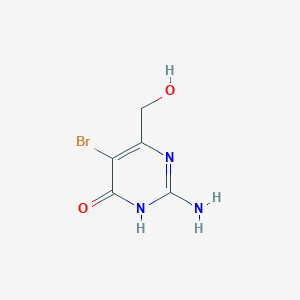

2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-bromo-4-(hydroxymethyl)pyridine, also known as ABHP, is a pyridine derivative that has found widespread use in various fields of research and industry. It has a molecular formula of C6H7BrN2O and a molecular weight of 203.04 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-amino-5-bromo-4 (3H)-pyrimidinone derivatives bearing different substituents at the C-6 position were synthesized using a highly regioselective lithiation-substitution protocol . Another study reported the efficient synthesis of a series of novel pyridine derivatives by the application of palladium-catalyzed Suzuki cross-coupling reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the structure of a supramolecular assembly constructed by 2-amino-5-bromo-3-methylpyridine and 2,4-dihydroxybenzoic acid was determined by single-crystal X-ray crystallography .Chemical Reactions Analysis

In terms of chemical reactions, the protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . This reaction was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine include a predicted boiling point of 344.5±37.0 °C, a predicted density of 1.766±0.06 g/cm3, and a predicted pKa of 12.65±0.10 .Scientific Research Applications

Heterocyclic Amines in Dietary Studies

Heterocyclic amines (HCAs) such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) have been extensively studied for their presence in cooked meats and their potential carcinogenic effects. Research on HCAs focuses on understanding their formation, dietary exposure, and mechanisms of action as potential carcinogens. Investigations into HCAs' metabolic pathways reveal the role of enzymes like CYP1A2 in converting these compounds into their active carcinogenic forms, emphasizing the significance of metabolic activation in assessing their carcinogenic potential in humans (Boobis et al., 1994).

Pyrimidine Nucleotidase Deficiency

Research into pyrimidine nucleotidases, such as studies on pyrimidine 5' nucleotidase (P5'N-1) deficiency, highlights the importance of these enzymes in human health. P5'N-1 deficiency, an autosomal recessive condition, leads to hemolytic anemia characterized by basophilic stippling of erythrocytes and accumulation of pyrimidine nucleotides. Understanding the genetic basis of such conditions helps in diagnosing and potentially treating related anemias (Marinaki et al., 2001).

Antioxidant and Depigmenting Agents

Compounds like kojic acid (5‐hydroxy‐2‐(hydroxymethyl)‐4‐pyrone), which shares a functional group similarity with the hydroxymethyl in 2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one, are used in skin care products for their depigmenting effects. Research into such compounds contributes to the understanding of their mechanisms of action, potential sensitization, and therapeutic applications in dermatology (Nakagawa et al., 1995).

Safety And Hazards

properties

IUPAC Name |

2-amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c6-3-2(1-10)8-5(7)9-4(3)11/h10H,1H2,(H3,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSWHAIVJPQVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=O)NC(=N1)N)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride](/img/structure/B2779620.png)

![N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2779621.png)

![5-Fluoro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2779626.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2779628.png)

![2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2779631.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2779635.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2779636.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2779637.png)

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)

![Ethyl 2-[1,7-dimethyl-2,4-dioxo-8-(oxolan-2-ylmethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate](/img/structure/B2779640.png)

![5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran](/img/structure/B2779641.png)